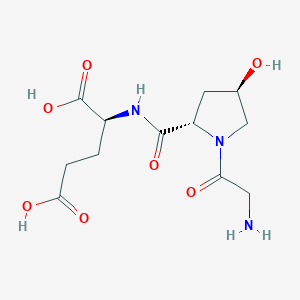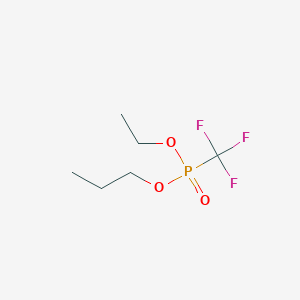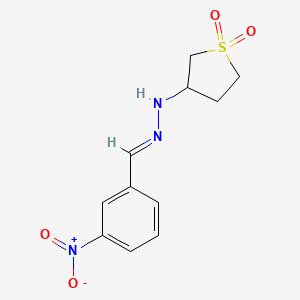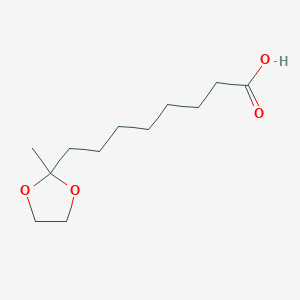![molecular formula C19H20ClN3O2 B14145780 N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)
N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonylmethyl group and a phenyl-propionamide moiety.
Vorbereitungsmethoden
The synthesis of N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroacetophenone and hydrazine hydrate.
Condensation Reaction: 4-chloroacetophenone is reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.
Formation of the Intermediate: The intermediate compound is then reacted with ethyl chloroformate to form the hydrazinocarbonylmethyl derivative.
Final Step: The hydrazinocarbonylmethyl derivative is then reacted with 3-phenylpropionic acid to yield the final product, this compound.
Analyse Chemischer Reaktionen
N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro-phenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It affects signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide can be compared with similar compounds such as:
N-[1-(4-Bromo-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide: Similar structure but with a bromo group instead of a chloro group.
N-[1-(4-Methyl-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide: Similar structure but with a methyl group instead of a chloro group.
Eigenschaften
Molekularformel |
C19H20ClN3O2 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(16-8-10-17(20)11-9-16)22-23-19(25)13-21-18(24)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,21,24)(H,23,25)/b22-14- |
InChI-Schlüssel |
KUHBEFQDFRNXNN-HMAPJEAMSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CNC(=O)CCC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=NNC(=O)CNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Löslichkeit |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)

![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)



![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)

![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
